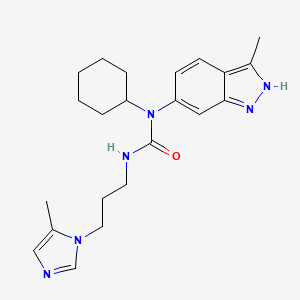

Glutaminyl Cyclase Inhibitor 5

Description

Properties

Molecular Formula |

C22H30N6O |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-cyclohexyl-3-[3-(5-methylimidazol-1-yl)propyl]-1-(3-methyl-2H-indazol-6-yl)urea |

InChI |

InChI=1S/C22H30N6O/c1-16-14-23-15-27(16)12-6-11-24-22(29)28(18-7-4-3-5-8-18)19-9-10-20-17(2)25-26-21(20)13-19/h9-10,13-15,18H,3-8,11-12H2,1-2H3,(H,24,29)(H,25,26) |

InChI Key |

DWKOIVNSZJZOOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN1CCCNC(=O)N(C2CCCCC2)C3=CC4=NNC(=C4C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Glutaminyl Cyclase Inhibition: A Core Mechanism Targeting Pathogenic Amyloid-β in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A particularly pathogenic species of Aβ, pyroglutamated Aβ (AβpE3-42), is recognized as a critical initiator of toxic amyloid aggregation. This molecule is formed via a post-translational modification catalyzed by the enzyme Glutaminyl Cyclase (QC). Inhibiting QC presents a compelling therapeutic strategy to halt the production of this key pathological driver upstream of plaque formation. This document details the mechanism of action of QC inhibitors, focusing on their role in preventing AβpE3-42 formation and downstream neurotoxicity. It provides a summary of quantitative data for key inhibitors, outlines relevant experimental protocols, and visualizes the core pathways and scientific rationale.

The Role of Glutaminyl Cyclase in Alzheimer's Pathogenesis

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in AD pathogenesis[1]. Full-length Aβ peptides (Aβ1-40/42) are generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases[1][2]. However, a significant portion of Aβ in AD brains consists of N-terminally truncated and modified species[2].

The formation of pyroglutamated Aβ (AβpE3-42 or pGlu-Aβ) is a crucial step in this pathological cascade.[1][3] This process begins with the truncation of full-length Aβ to expose a glutamate residue at the 3rd position (Aβ3-42)[3][4][5]. The enzyme Glutaminyl Cyclase (QC, also known as QPCT) then catalyzes the intramolecular cyclization of this N-terminal glutamate residue to form a pyroglutamate ring[1][3][4][6].

This modification has profound consequences:

-

Increased Aggregation Propensity: AβpE3-42 is significantly more hydrophobic and prone to rapid aggregation and fibrillization than its full-length counterpart.[3][7]

-

Seeding of Plaques: AβpE3-42 acts as a seed for the aggregation of other, less toxic Aβ species, accelerating the formation of amyloid plaques.[1][3]

-

Enhanced Stability: The pyroglutamate modification confers resistance to degradation by aminopeptidases, increasing the stability and persistence of these toxic peptides.[3][7]

-

Neurotoxicity: Accumulation of AβpE3-42 is strongly associated with synaptic dysfunction, neuronal loss, and cognitive decline.[1][4]

Furthermore, QC and its isoenzyme, iso-QC (QPCTL), are implicated in neuroinflammation. They catalyze the maturation of chemokines like C-C motif chemokine ligand 2 (CCL2), a key mediator of microglial activation and chronic neuroinflammation in AD.[6][8][9][10]

Mechanism of Action of Glutaminyl Cyclase Inhibitors

QC inhibitors are small-molecule drugs designed to block the catalytic activity of the QC enzyme. By occupying the active site of QC, these inhibitors prevent the cyclization of the N-terminal glutamate of Aβ3-42. This direct intervention halts the production of the highly pathogenic AβpE3-42 species.[1][4][8][11]

The primary therapeutic consequences of QC inhibition are:

-

Reduction of Toxic AβpE3-42: The most direct effect is a decrease in the formation of AβpE3-42, thereby reducing the primary seeding species for amyloid plaques.[8][11]

-

Inhibition of Amyloid Plaque Formation: By preventing the formation of aggregation-prone AβpE3-42, QC inhibitors slow the overall accumulation and maturation of amyloid plaques.

-

Modulation of Neuroinflammation: By inhibiting QC and its isoenzyme iso-QC, these compounds can also reduce the maturation of pro-inflammatory chemokines like CCL2, dampening the chronic inflammatory response mediated by microglia and astrocytes.[6][8][9][10]

This dual mechanism—targeting both a core component of amyloid pathology and a driver of neuroinflammation—makes QC inhibition a promising upstream therapeutic strategy for Alzheimer's disease.[8][12]

Quantitative Data for Key QC Inhibitors

The development of QC inhibitors has progressed from preclinical candidates to clinical trials. Varoglutamstat (PQ912) is a first-in-class, potent, and specific small-molecule QC inhibitor that has been extensively studied.[8]

| Parameter | Compound | Value | Species/Assay Condition | Reference |

| In Vitro Potency | ||||

| Kᵢ | Varoglutamstat (PQ912) | 25 nM | Human QC (pH 8.0) | [11] |

| Kᵢ | Varoglutamstat (PQ912) | 20-65 nM | Human, Rat, Mouse QC | [4] |

| IC₅₀ | Compound 7 | 0.7 nM | Human QC | [4] |

| IC₅₀ | Compound 8 | 4.5 nM | Human QC | [4] |

| IC₅₀ | Compound 214 | 0.1 nM | Human QC | [13] |

| Clinical Trial Data | ||||

| Study Phase | Varoglutamstat (PQ912) | Phase 2b (VIVIAD) | Early AD Patients | [14] |

| Primary Endpoint | Varoglutamstat (PQ912) | Not Met (Cognition) | VIVIAD & VIVA-MIND | [14][15] |

| Safety | Varoglutamstat (PQ912) | Generally well tolerated | VIVIAD Study | [14] |

| Unexpected Finding | Varoglutamstat (PQ912) | >4mL/min/1.73m² improvement in eGFR (kidney function) | VIVA-MIND Study | [15][16][17] |

| Preclinical Efficacy | ||||

| pE₃-Aβ₄₀ Reduction | Compound 8 | 54.7% | Acute ICR mice model | [4] |

Note: While clinical trials for Varoglutamstat in Alzheimer's disease did not meet their primary cognitive endpoints, the compound demonstrated a favorable safety profile and showed unexpected, statistically significant improvements in kidney function, prompting a shift in its development focus.[15][16]

Experimental Protocols

Evaluating the efficacy of a QC inhibitor involves a multi-stage process, from initial in vitro characterization to in vivo assessment in animal models.

In Vitro QC Inhibition Assay (Fluorimetric)

This assay quantifies the enzymatic activity of QC and the inhibitory potential of test compounds.

-

Objective: To determine the IC₅₀ value of a QC inhibitor.

-

Principle: A two-step homogeneous procedure using a fluorogenic substrate. First, the QC enzyme converts the substrate into its pyroglutamate form. Second, a developer enzyme removes the pGlu residue, releasing a fluorophore that can be measured.[18] The fluorescence intensity is directly proportional to QC activity.

-

Methodology:

-

Reagents: Recombinant human QC enzyme, fluorogenic QC substrate (e.g., H-Gln-AMC), developer enzyme, assay buffer, test inhibitor (e.g., QC Inhibitor 5).

-

Procedure: a. Prepare serial dilutions of the test inhibitor in assay buffer. b. In a 96-well microplate, add the QC enzyme to wells containing either the inhibitor dilutions or vehicle control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light. e. Stop the enzymatic reaction and initiate development by adding the developer enzyme solution. f. Incubate for an additional 15-30 minutes. g. Measure fluorescence using a plate reader at an excitation/emission wavelength appropriate for the fluorophore (e.g., 490 nm Ex / 520 nm Em for a green fluorophore).[19]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Quantification of AβpE3-42 in Biological Samples (ELISA)

This protocol is used to measure the concentration of the target peptide in samples from cell culture, animal models, or human subjects.

-

Objective: To quantify the reduction of AβpE3-42 levels following treatment with a QC inhibitor.

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a capture antibody specific for the C-terminus of Aβ42 and a detection antibody highly specific for the N-terminal pyroglutamate modification (AβpE3).

-

Methodology:

-

Reagents: ELISA plate pre-coated with a C-terminal Aβ42 antibody, AβpE3-specific detection antibody (e.g., biotinylated), streptavidin-horseradish peroxidase (HRP) conjugate, TMB substrate, stop solution, wash buffer, and standards (synthetic AβpE3-42 peptide).

-

Sample Preparation: Homogenize brain tissue or collect cerebrospinal fluid (CSF)/plasma. Prepare lysates using appropriate buffers (e.g., Tris-buffered saline for soluble fractions, SDS or formic acid for insoluble plaque-associated fractions).

-

Procedure: a. Add standards and prepared samples to the wells of the coated plate. Incubate for 2 hours at room temperature or overnight at 4°C. b. Wash the plate multiple times with wash buffer. c. Add the biotinylated AβpE3 detection antibody to each well and incubate for 1-2 hours. d. Wash the plate. e. Add streptavidin-HRP conjugate and incubate for 30-60 minutes. f. Wash the plate thoroughly. g. Add TMB substrate and incubate in the dark until color develops (15-30 minutes). h. Stop the reaction by adding stop solution. i. Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of AβpE3-42 in the unknown samples.

-

In Vivo Efficacy Study in an AD Mouse Model

This protocol assesses the therapeutic effect of a QC inhibitor in a living organism exhibiting AD-like pathology.

-

Objective: To evaluate the effect of a QC inhibitor on Aβ pathology and cognitive deficits in a transgenic AD mouse model (e.g., 5XFAD, APP/PS1).

-

Animal Model: 5XFAD mice, which overexpress human APP and PSEN1 with five familial AD mutations, leading to rapid and aggressive amyloid deposition.

-

Methodology:

-

Study Groups:

-

Group 1: 5XFAD mice receiving vehicle (control).

-

Group 2: 5XFAD mice receiving QC inhibitor (e.g., 30 mg/kg, daily oral gavage).

-

Group 3: Wild-type littermates receiving vehicle.

-

-

Treatment: Administer the compound or vehicle for a chronic period (e.g., 3-6 months), starting before or after significant plaque deposition, depending on the therapeutic question (prevention vs. treatment).

-

Behavioral Testing: In the final month of treatment, conduct a battery of cognitive tests to assess memory and learning.

-

Y-Maze: To assess spatial working memory.

-

Morris Water Maze: To assess spatial learning and reference memory.

-

-

Endpoint Analysis: a. Following behavioral testing, euthanize the animals and perfuse with saline. b. Harvest brains. One hemisphere can be snap-frozen for biochemical analysis (ELISA, Western blot), and the other fixed in formalin for immunohistochemistry. c. Biochemistry: Homogenize brain tissue to measure levels of AβpE3-42, total Aβ42, and inflammatory markers (e.g., IL-1β, TNF-α) via ELISA.[20] d. Immunohistochemistry: Section the fixed hemisphere and stain for amyloid plaques (using antibodies like 4G8 or specific AβpE3 antibodies) and glial activation (using antibodies against Iba1 for microglia and GFAP for astrocytes). Quantify plaque load and gliosis using image analysis software.

-

Rationale for Targeting Glutaminyl Cyclase

Targeting QC is a scientifically robust strategy rooted in the amyloid cascade hypothesis. The rationale is built on the unique properties of its product, AβpE3-42, and the enzyme's strategic position in the pathogenic pathway.

-

Upstream Intervention: QC inhibition acts early in the amyloid cascade, preventing the formation of a key pathogenic species rather than attempting to clear already-formed, stable plaques. This offers a potential disease-modifying effect by halting the progression of pathology at a critical juncture.[21]

-

High Target Specificity: AβpE3-42 is a pathological species predominantly found in AD brains, making it a highly specific target.[21] Inhibiting its formation is less likely to interfere with normal physiological processes compared to broader-acting agents like secretase modulators.

-

Dual Pathological Targeting: The enzyme family (QC and iso-QC) is involved in both amyloidogenesis and neuroinflammation.[6][8] An inhibitor targeting both can simultaneously address two of the core pathologies of Alzheimer's disease.

-

Oral Bioavailability: As small molecules, QC inhibitors like Varoglutamstat can be developed as oral medications, which is a significant advantage over antibody-based therapies that require intravenous administration.[14][21]

Conclusion and Future Directions

Glutaminyl Cyclase is a key enzymatic driver in the production of pyroglutamated Aβ, a highly pathogenic peptide that initiates and accelerates amyloid plaque formation in Alzheimer's disease. The mechanism of action of QC inhibitors is to directly block this enzymatic step, thereby preventing the formation of AβpE3-42 and modulating associated neuroinflammation. While clinical trials with Varoglutamstat did not achieve cognitive endpoints for AD, the strategy confirmed target engagement and demonstrated a favorable safety profile. The unexpected discovery of its positive impact on kidney function underscores the broader biological roles of the QC enzyme family.[15][16]

Future research in this area should focus on:

-

Developing next-generation QC inhibitors with improved brain penetration and pharmacokinetics.

-

Exploring the therapeutic potential of QC inhibitors in combination with other disease-modifying agents, such as amyloid-clearing antibodies.

-

Further investigating the role of QC and iso-QC in other neurodegenerative and inflammatory diseases to leverage the full therapeutic potential of this drug class.

Inhibition of Glutaminyl Cyclase remains a scientifically compelling, upstream approach to modifying the course of Alzheimer's disease by targeting the genesis of a critical pathogenic species.

References

- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 5. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glial Cell-Mediated Neuroinflammation in Alzheimer’s Disease | MDPI [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vivoryon.com [vivoryon.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting Varoglutamstat’s Potential for Kidney Function Improvement [synapse.patsnap.com]

- 17. vivoryon.com [vivoryon.com]

- 18. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 20. Glutaminyl cyclase inhibitor exhibits anti-inflammatory effects in both AD and LPS-induced inflammatory model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. vivoryon.com [vivoryon.com]

role of glutaminyl cyclase in pyroglutamate-Abeta formation

An In-depth Technical Guide to the Role of Glutaminyl Cyclase in Pyroglutamate-Aβ Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyroglutamate-modified amyloid-beta (pE-Aβ) peptides are recognized as critical players in the pathogenesis of Alzheimer's disease (AD). These species are highly prone to aggregation, exhibit increased stability against degradation, and display significant neurotoxicity. The formation of pE-Aβ is a post-translational modification catalyzed by the zinc-dependent enzyme Glutaminyl Cyclase (QC). QC converts N-terminal glutamate residues of truncated Aβ peptides, primarily Aβ(3-x) and Aβ(11-x), into the cyclic pyroglutamate form. This modification is not a spontaneous event but an enzymatically driven process, positioning QC as a key therapeutic target. Upregulation of QC expression and activity is observed in the brains of AD patients, correlating with pE-Aβ load and cognitive decline.[1][2] Consequently, the inhibition of QC has emerged as a promising strategy to mitigate Aβ pathology by preventing the formation of these seeding-competent pE-Aβ species. This guide provides a comprehensive technical overview of the biochemical role of QC, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Biochemical Role and Mechanism of Glutaminyl Cyclase (QC)

Glutaminyl Cyclase (EC 2.3.2.5) is a metalloenzyme that catalyzes the intramolecular cyclization of N-terminal glutamine or glutamate residues into pyroglutamate (pGlu).[3] While the conversion of glutamine releases ammonia, the conversion of glutamate, which is the key reaction in pE-Aβ formation, involves the removal of a water molecule.[4]

QC Isoforms

There are two main isoforms of QC in humans:

-

Secretory QC (sQC or QPCT): This is the primary isoform implicated in extracellular pE-Aβ formation. It is ubiquitously expressed, with higher expression in neuronal tissues, and is further upregulated in the AD brain.[5] sQC exhibits higher enzymatic activity compared to its Golgi-resident counterpart.[5][6]

-

Golgi-resident QC (gQC or QPCTL): This isoform is retained in the Golgi apparatus and is also involved in the maturation of certain proteins.[7] While sQC is the main focus for pE-Aβ pathology, gQC can also contribute to neuroinflammation through the maturation of chemokines like CCL2.[8]

Catalytic Mechanism

The catalytic activity of QC is dependent on a zinc ion (Zn²⁺) located in its active site.[9][10] The crystal structure of human QC reveals that this single zinc ion is tetrahedrally coordinated by three conserved amino acid residues (Asp159, Glu202, and His330 in sQC) and a water molecule.[5][11][12] The proposed mechanism involves the zinc ion activating the terminal amide or carboxyl group of the substrate (Aβ with an N-terminal glutamate), facilitating the nucleophilic attack by the α-amino group to form a tetrahedral intermediate. Subsequent collapse of this intermediate and release of water results in the formation of the stable, five-membered pyroglutamate lactam ring.

Subcellular Localization of pE-Aβ Formation

The formation of pE-Aβ is a post-translational event occurring after the initial generation of Aβ peptides from the Amyloid Precursor Protein (APP). Evidence suggests that QC and Aβ are co-localized in secretory vesicles.[13][14] QC has been identified within the endoplasmic reticulum, Golgi apparatus, and dense-core secretory granules, which are involved in the regulated secretion of neurotransmitters.[15] This localization implies that pE-Aβ can be formed within these vesicles and subsequently secreted into the extracellular space in an activity-dependent manner, where it can then aggregate and form plaques.[13][14]

Data Presentation: Quantitative Analysis

Quantitative data is essential for evaluating the role of QC and the efficacy of its inhibitors. The following tables summarize key data from the literature.

Table 1: Inhibitory Potency of Selected QC Inhibitors

| Inhibitor | Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| PQ912 (Varoglutamstat) | Benzimidazole-based competitive inhibitor | Human QC | 20 - 65 | 56.3 - 62.5 | First QC inhibitor to enter clinical trials for AD.[16][17][18] |

| PBD150 | Imidazole-based competitive inhibitor | Human QC | N/A | 29.2 | An early, potent QC inhibitor used in preclinical studies.[16] |

| Compound 11 | Rigidized PBD150 analog | Human QC | N/A | 2.8 | Demonstrates significant potency enhancement through structural modification.[16] |

| Compound 12 | Rigidized PBD150 analog | Human QC | N/A | 1.3 | One of the most potent inhibitors developed from the PBD150 scaffold.[16] |

| Compound 13 | Rigidized PBD150 analog | Human QC | N/A | 1.6 | Shows high in vitro potency.[16] |

| Cysteamine | Thiol reagent | Murine QC | 42,000 | N/A | A competitive inhibitor identified through a screen of thiol reagents.[9][10] |

Note: IC₅₀ values can vary depending on assay conditions, particularly substrate concentration. Kᵢ is a more direct measure of binding affinity.[19]

Table 2: pE-Aβ and Total Aβ Levels in Transgenic Mouse Models

| Mouse Model | Age (Months) | Brain Region | Aβ Species | Concentration / Plaque Load | Treatment / Condition | Reference |

| 5XFAD | 2 | Cortex | Aβ42 | ~1000 pg/mg | Untreated | [20] |

| 5XFAD | 8 | Cortex | Aβ42 | ~20000 pg/mg | Untreated | [20] |

| 5XFAD | 5 | Subiculum | Aβx-42 Plaque Load | ~10% area | Untreated | [21] |

| 5XFAD | 10 | Subiculum | Aβx-42 Plaque Load | ~15% area | Untreated | [21] |

| Tg2576 | 16 | Cortex | ThioS Plaque Load | ~1.5% area | Untreated | [22] |

| Tg2576 | 21 | Cortex | ThioS Plaque Load | ~3.0% area | Untreated | [22] |

| hAPPsl x hQC | 12 | Brain (Insoluble) | pGlu3-Aβ(3–42) | ~1500 pg/mg | Vehicle | [23] |

| hAPPsl x hQC | 12 | Brain (Insoluble) | pGlu3-Aβ(3–42) | ~500 pg/mg | PQ912 + m6-Ab | [23] |

Note: Data are approximate values extracted from published charts and tables for illustrative purposes. Direct comparison between studies should be made with caution due to variations in extraction and quantification methods.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study QC and pE-Aβ.

Protocol: Brain Tissue Homogenization for Aβ ELISA

This protocol describes a sequential extraction method to separate soluble and insoluble (plaque-associated) Aβ fractions from mouse brain tissue.

Materials:

-

Tissue Homogenization Buffer (THB): 2 mM Tris (pH 7.4), 250 mM Sucrose, 0.5 mM EDTA, 0.5 mM EGTA.

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340).

-

0.4% Diethylamine (DEA) in 100 mM NaCl.

-

0.5 M Tris-HCl, pH 6.8 (for neutralization).

-

Cold 70% Formic Acid (FA).

-

FA Neutralization Buffer: 1 M Tris base, 0.5 M Na₂HPO₄, 0.05% NaN₃.

-

Dounce or mechanical homogenizer.

-

Ultracentrifuge.

Procedure:

-

Homogenization: Weigh the frozen brain tissue (e.g., cortex or hippocampus). Add 8 volumes of ice-cold THB containing freshly added protease inhibitors. Homogenize on ice until the tissue is completely dissociated.

-

Soluble Fraction (DEA Extraction): a. Take an aliquot of the total homogenate (e.g., 250 µL) and add an equal volume of 0.4% DEA solution. Vortex thoroughly.[9] b. Centrifuge at 100,000 x g for 1 hour at 4°C.[11] c. Carefully collect the supernatant. This is the soluble fraction . d. Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8. Store at -80°C or proceed to ELISA.[11]

-

Insoluble Fraction (Formic Acid Extraction): a. To the pellet from step 2b, add a volume of cold 70% Formic Acid equivalent to the initial homogenate volume. b. Sonicate on ice to completely resuspend and dissolve the pellet. c. Centrifuge at 100,000 x g for 1 hour at 4°C.[11] d. Carefully collect the supernatant. This contains the insoluble fraction . e. Neutralize the FA supernatant by diluting it at least 1:20 in the FA Neutralization Buffer. This is critical for subsequent immunoassays. Store at -80°C or proceed to ELISA.[11]

Protocol: Sandwich ELISA for pE-Aβ Quantification

This protocol provides a general framework for a sandwich ELISA to specifically measure pE-Aβ levels in brain homogenates.

Materials:

-

96-well high-binding ELISA plates.

-

Capture Antibody: Monoclonal antibody specific for pE-Aβ (e.g., clone 337.48).

-

Detection Antibody: Biotinylated monoclonal antibody recognizing the C-terminus of Aβ42 (e.g., specific for Aβx-42).

-

Synthetic pE-Aβ(3-42) peptide for standard curve.

-

Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

-

Blocking Buffer: 1-5% BSA in PBS with 0.05% Tween-20 (PBST).

-

Assay/Dilution Buffer: Typically the same as the blocking buffer.

-

Streptavidin-HRP conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution: 1 M H₂SO₄.

-

Plate washer and reader.

Procedure:

-

Coating: Dilute the capture antibody to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with PBST.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

-

Washing: Wash the plate 3 times with PBST.

-

Sample/Standard Incubation: a. Prepare a standard curve by serially diluting the synthetic pE-Aβ(3-42) peptide in Assay Buffer (e.g., from 1000 pg/mL down to ~15 pg/mL). b. Add 100 µL of standards and neutralized brain homogenate samples (from Protocol 3.1) to the wells in duplicate. c. Incubate for 2 hours at RT or overnight at 4°C.

-

Washing: Wash the plate 5 times with PBST.

-

Detection Antibody: Dilute the biotinylated detection antibody in Assay Buffer. Add 100 µL to each well. Incubate for 1-2 hours at RT.

-

Washing: Wash the plate 5 times with PBST.

-

Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in Assay Buffer. Add 100 µL to each well. Incubate for 1 hour at RT, protected from light.

-

Washing: Wash the plate 5 times with PBST.

-

Development: Add 100 µL of TMB substrate to each well. Incubate at RT in the dark for 15-30 minutes, or until color develops.

-

Stopping: Add 100 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm within 30 minutes. Calculate concentrations from the standard curve.

Protocol: Fluorometric QC Activity Assay

This is a coupled, continuous assay for measuring QC activity, suitable for inhibitor screening. The principle involves QC converting a non-fluorescent substrate (e.g., H-Gln-AMC) to a pGlu-peptide, which is then cleaved by an auxiliary enzyme, pyroglutamyl aminopeptidase (PGPEP), to release a fluorophore (AMC).

Materials:

-

Recombinant human QC.

-

QC Substrate: H-Gln-AMC (7-amino-4-methylcoumarin).

-

Auxiliary Enzyme: Pyroglutamyl aminopeptidase (PGPEP).

-

Assay Buffer: 50 mM Tris or HEPES, pH 8.0.

-

Black, flat-bottom 96-well plates.

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

Procedure:

-

Prepare Reagents: a. Prepare a reaction master mix containing Assay Buffer, a fixed concentration of PGPEP (e.g., 0.25 U/well), and the QC substrate H-Gln-AMC (e.g., 0.05 mM final concentration). b. Prepare serial dilutions of the test inhibitor compound in Assay Buffer. c. Prepare a solution of recombinant QC in Assay Buffer.

-

Assay Setup: a. To appropriate wells, add 50 µL of the inhibitor dilution or vehicle (for control wells). b. To initiate the reaction, add 25 µL of the QC enzyme solution. c. Immediately add 25 µL of the substrate/PGPEP master mix.

-

Measurement: a. Place the plate in a fluorescence reader pre-heated to 37°C. b. Measure the increase in fluorescence kinetically over 15-30 minutes. The rate of fluorescence increase is proportional to QC activity.

-

Data Analysis: a. Calculate the initial reaction velocity (RFU/min) from the linear portion of the kinetic curve. b. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Immunohistochemistry (IHC) for pE-Aβ and QC

This protocol is for the fluorescent co-localization of QC and pE-Aβ in transgenic mouse brain tissue.

Materials:

-

Free-floating, paraformaldehyde-fixed brain sections (30-40 µm).

-

Primary Antibodies: Goat anti-QC (e.g., 1:250) and Mouse anti-pE-Aβ (e.g., clone J8, 1:100).[7]

-

Secondary Antibodies: Donkey anti-Goat (e.g., Alexa Fluor 488) and Donkey anti-Mouse (e.g., Alexa Fluor 594).

-

Antigen Retrieval Solution: 95% Formic Acid.

-

Blocking Buffer: 5% Normal Donkey Serum in TBS with 0.3% Triton-X100 (TBST).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Procedure:

-

Antigen Retrieval: Incubate the free-floating sections in 95% formic acid for 5 minutes at RT. This step is crucial for unmasking the Aβ epitope.[24]

-

Washing: Rinse sections thoroughly 3 times for 10 minutes each in TBS.

-

Blocking: Incubate sections in Blocking Buffer for 1 hour at RT to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: a. Prepare a cocktail of the primary antibodies (anti-QC and anti-pE-Aβ) in Blocking Buffer. b. Incubate the sections in the primary antibody cocktail overnight at 4°C with gentle agitation.[7]

-

Washing: Rinse sections 3 times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: a. Prepare a cocktail of the fluorescently-labeled secondary antibodies in Blocking Buffer. b. Incubate the sections for 2 hours at RT, protected from light.

-

Washing: Rinse sections 3 times for 10 minutes each in TBST, protected from light.

-

Counterstaining: Incubate sections with DAPI (1 µg/mL in TBS) for 10 minutes.

-

Washing: Rinse once with TBS.

-

Mounting: Mount the sections onto glass slides and coverslip using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or fluorescence microscope with appropriate laser lines and filters.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key pathways and workflows related to QC and pE-Aβ.

Caption: The pE-Aβ formation and pathological cascade.

Caption: Experimental workflow for studying QC and pE-Aβ.

Caption: The therapeutic logic of Glutaminyl Cyclase inhibition.

References

- 1. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Protein Precursor Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. Combination of the Glutaminyl Cyclase Inhibitor PQ912 (Varoglutamstat) and the Murine Monoclonal Antibody PBD-C06 (m6) Shows Additive Effects on Brain Aβ Pathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]

- 6. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemical Evidence from APP-Transgenic Mice for Glutaminyl Cyclase as Drug Target to Diminish pE-Abeta Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of Aggregated β-Amyloid in the Rat Hippocampus Impairs Synaptic Transmission and Plasticity and Causes Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Effects of injected Alzheimer beta-amyloid cores in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for the isolation and analysis of Aβ from postmortem brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 16. Intrahippocampal Inoculation of Aβ1–42 Peptide in Rat as a Model of Alzheimer’s Disease Identified MicroRNA-146a-5p as Blood Marker with Anti-Inflammatory Function in Astrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Hippocampal Injections of Oligomeric Amyloid β-peptide (1–42) Induce Selective Working Memory Deficits and Long-lasting Alterations of ERK Signaling Pathway [frontiersin.org]

- 18. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point of Neurodegeneration: A Technical Guide to the Discovery and Synthesis of Novel Glutaminyl Cyclase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the "Ignition" of Amyloid Plaque Formation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease (AD). Among the various Aβ species, N-terminally truncated and pyroglutamated forms (pE-Aβ) have garnered significant attention. These modified peptides exhibit enhanced aggregation propensity, stability, and neurotoxicity, acting as seeding cores for the formation of amyloid plaques.[1][2] The enzyme responsible for this critical post-translational modification is Glutaminyl Cyclase (QC). Upregulation of QC has been observed in the brains of AD patients, correlating with the accumulation of pE-Aβ and cognitive decline.[3] This has positioned QC as a compelling therapeutic target for AD and other neurodegenerative and inflammatory conditions.[2][4] Inhibiting QC offers a promising strategy to prevent the formation of these pathogenic pE-Aβ species, thereby disrupting the amyloid cascade at a very early stage.[2][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel glutaminyl cyclase inhibitors, offering valuable insights for researchers in the field of drug development.

Signaling Pathways and Pathophysiological Role of Glutaminyl Cyclase

Glutaminyl cyclase exists in two isoforms: a secretory form (sQC) and a Golgi-resident form (gQC).[2] In the context of Alzheimer's disease, sQC is of particular interest as it catalyzes the cyclization of N-terminal glutamate residues of truncated Aβ peptides within the secretory pathway and in the extracellular space. This conversion to a pyroglutamate residue is a critical step in the generation of highly pathogenic pE-Aβ.

Discovery and Development of QC Inhibitors: A Workflow

The discovery of novel QC inhibitors follows a structured drug discovery pipeline, beginning with target identification and validation, and progressing through hit identification, lead optimization, and preclinical and clinical development.

Classes of Glutaminyl Cyclase Inhibitors and Structure-Activity Relationships

A variety of chemical scaffolds have been explored for their QC inhibitory activity. Early efforts focused on imidazole-based compounds, which mimic the substrate's N-terminal glutamine. Subsequent research has led to the development of more potent and specific inhibitors, including benzimidazole and triazole derivatives. The clinical candidate, Varoglutamstat (PQ912), is a notable example of a potent benzimidazole-based QC inhibitor that has progressed to clinical trials.

Quantitative Data on QC Inhibitors

The following tables summarize the in vitro potency of representative QC inhibitors from different chemical classes.

Table 1: Imidazole-Based QC Inhibitors

| Compound ID | Structure | hQC IC50 (nM) | hQC Ki (nM) | Reference |

| PBD150 | Imidazole derivative | 29.2 | - | [6] |

| Compound 1 | Imidazole-propyl-thiourea derivative | - | 25 | [7] |

| SEN177 | Triazine derivative with imidazole moiety | - | 20 | [8] |

Table 2: Benzimidazole-Based QC Inhibitors

| Compound ID | Structure | hQC IC50 (nM) | hQC Ki (nM) | Reference |

| Varoglutamstat (PQ912) | Benzimidazole derivative | - | 20-65 | [9] |

| Compound 8 | Benzimidazole derivative | 4.5 | - | [5] |

| Compound 30 | Benzimidazole derivative | 590 (gQC), 830 (sQC) | - | [10] |

| Compound 212 | Benzimidazole derivative | 4.5 | - | [6] |

Table 3: Other Heterocyclic QC Inhibitors

| Compound ID | Structure | hQC IC50 (nM) | hQC Ki (nM) | Reference |

| Compound 7 | Triazole derivative | 0.7 | - | |

| Compound 3 | Novel scaffold from virtual screening | 4340 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and evaluation of QC inhibitors.

Synthesis of a Representative Benzimidazole-Based QC Inhibitor

This protocol describes a general method for the synthesis of a benzimidazole scaffold, a common core in many potent QC inhibitors.

Materials:

-

o-phenylenediamine

-

Aromatic aldehyde

-

Sodium lauryl ether sulfate (SLES)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in water.

-

Add SLES (15 mol%) to the mixture.

-

Stir the reaction mixture at ambient temperature for the appropriate time until the reaction is complete (monitored by TLC).

-

Upon completion, the product will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from hot ethanol to obtain the pure 1,2-disubstituted benzimidazole derivative.

In Vitro Fluorometric Assay for QC Inhibition

This assay measures the enzymatic activity of QC and the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

-

Human recombinant glutaminyl cyclase (hQC)

-

QC substrate (e.g., Gln-AMC)

-

Pyroglutamyl aminopeptidase (pGAP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 10 µL of the test compound solution or DMSO (for control wells) to the respective wells.

-

Add 20 µL of the hQC enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the QC substrate (Gln-AMC) and pGAP solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation in an APP/PS1 Mouse Model of Alzheimer's Disease

This protocol outlines the general steps for assessing the efficacy of a QC inhibitor in a transgenic mouse model of AD.

Animals:

-

APP/PS1 double transgenic mice and wild-type littermates.

Procedure:

-

Drug Administration: Administer the QC inhibitor or vehicle to the mice via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length for each trial.

-

Probe Trial: On the 6th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice and perfuse with saline.

-

Dissect the brain and homogenize the tissue in an appropriate buffer (e.g., containing 5 M guanidine HCl for Aβ extraction).

-

-

Biochemical Analysis (ELISA for pE-Aβ):

-

Use a specific ELISA kit to quantify the levels of pE-Aβ in the brain homogenates.

-

Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the brain homogenate, followed by a detection antibody and a substrate for colorimetric or fluorometric detection.

-

Compare the levels of pE-Aβ in the treated group to the vehicle-treated group.

-

Conclusion

The discovery and development of glutaminyl cyclase inhibitors represent a promising therapeutic avenue for Alzheimer's disease and potentially other related disorders. By targeting the formation of pathogenic pyroglutamated Aβ peptides, these inhibitors have the potential to modify the course of the disease at a very early stage. The information and protocols provided in this technical guide offer a comprehensive resource for researchers dedicated to advancing this exciting field of drug discovery. Continued research and development of novel, potent, and specific QC inhibitors will be crucial in translating this therapeutic strategy into effective treatments for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 8. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]

- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Structural Basis for Glutaminyl Cyclase Inhibitor Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminyl Cyclase (QC), a zinc-dependent metalloenzyme, catalyzes the intramolecular cyclization of N-terminal glutamine and glutamate residues into pyroglutamate (pGlu).[1][2] This post-translational modification is crucial for the maturation and stability of numerous bioactive peptides and proteins, protecting them from degradation by exopeptidases.[3][4] Two isoforms exist in humans: a secreted form (sQC) and a Golgi-resident form (gQC or isoQC).[5][6]

QC has emerged as a significant therapeutic target due to its role in various pathologies. In Alzheimer's disease, QC-mediated pyroglutamylation of amyloid-beta (Aβ) peptides is a key step in the formation of neurotoxic plaques.[7][8] In cancer, isoQC modifies the CD47 "don't eat me" signal, enabling cancer cells to evade immune surveillance.[1][2] Consequently, the development of potent and selective QC inhibitors is an active area of research. This guide focuses on the structural underpinnings of inhibitor specificity, with a particular emphasis on the potent inhibitor known as Glutaminyl Cyclase Inhibitor 5 (also referred to as Compound 71).[9]

Quantitative Analysis of QC Inhibitors

The potency of various QC inhibitors has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. The following table summarizes reported values for several prominent QC inhibitors.

| Inhibitor Name | Alias | Target | IC50 (nM) | Ki (nM) | Reference |

| Inhibitor 5 | Compound 71 | hQC | 3.2 | - | [9] |

| PQ912 | Varoglutamstat | hQC | 62.5 | - | [10] |

| PBD150 | - | hQC | - | 490 | [2] |

| SEN177 | - | hQC | - | 20 | [11] |

| Compound 214 | - | hQC | 0.1 | - | [7] |

| Compound 8 | - | hQC | 4.5 | - | [12] |

| Compound 1_2 | 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine | hQC | 110 | - | [13] |

Structural Basis for Inhibitor Specificity

The specificity of QC inhibitors is dictated by their interactions with the enzyme's active site.[14] X-ray crystallography studies have revealed that the active site is a relatively closed pocket containing a single catalytic zinc ion (Zn2+).[3][14]

Key structural features for potent QC inhibition generally include:

-

A Zinc-Binding Group (ZBG): Most potent inhibitors possess a motif, such as imidazole, benzimidazole, or triazole, that directly coordinates with the active site Zn2+ ion.[2][13] This interaction is foundational, replacing a water molecule that is normally coordinated to the zinc.[3][14]

-

Aromatic/Hydrophobic Interactions: An aromatic group on the inhibitor often forms crucial interactions with key amino acid residues in the binding pocket, such as Phe325.[2][13]

-

Hydrogen Bonding: A hydrogen-bond donor on the inhibitor can form stable interactions with the active site residues.[2][13]

The crystal structure of human QC reveals an α/β scaffold.[14] The active site's conformation can be influenced by the orientation of Trp-207, which can result in different substrate-binding modes.[14] Inhibitors like PQ912 leverage a benzimidazole group to form "anchor" interactions with the zinc ion and the catalytic triad.[15][16] More recent inhibitors have been designed to mimic the N-terminal tripeptide of the Aβ substrate (Glu-Phe-Arg), incorporating an additional pharmacophore (the "D region") that mimics the arginine side chain, leading to a significant increase in potency.[7][17]

Below is a diagram illustrating the key interactions that determine inhibitor specificity within the QC active site.

Caption: Key interactions governing inhibitor specificity in the QC active site.

Signaling Pathways Involving Glutaminyl Cyclase

QC's pathological roles are best understood through its impact on specific signaling and processing pathways.

Amyloid-Beta (Aβ) Pyroglutamylation in Alzheimer's Disease

In Alzheimer's disease, sQC modifies the N-terminus of truncated Aβ peptides. This pyroglutamylation enhances the peptides' hydrophobicity, aggregation propensity, and neurotoxicity, acting as a seeding event for the formation of amyloid plaques.[6][7]

Caption: Role of Glutaminyl Cyclase in the amyloid cascade of Alzheimer's.

CD47 Maturation in Cancer Immune Evasion

The isoQC isoform is involved in the maturation of CD47, a transmembrane protein that acts as an anti-phagocytic "don't eat me" signal.[2] IsoQC catalyzes pyroglutamylation at the N-terminus of CD47, which is critical for its interaction with Signal-Regulatory Protein Alpha (SIRPα) on macrophages.[1][2] This interaction inhibits phagocytosis, allowing cancer cells to evade the immune system.

Caption: Role of isoQC in modifying the CD47-SIRPα immune checkpoint.

Experimental Protocols

Fluorometric Assay for QC Inhibition

This method is commonly used to determine the in vitro inhibitory activity (IC50) of compounds against human QC (hQC).[13][17]

Principle: The assay uses a fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), and an auxiliary enzyme, pyroglutamyl aminopeptidase (pGAPase). QC first converts the non-fluorescent Gln-AMC to pGlu-AMC. Subsequently, pGAPase cleaves pGlu-AMC, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to QC activity. An inhibitor will reduce this rate.[17]

Materials:

-

Human recombinant QC (hQC)

-

Pyroglutamyl aminopeptidase (pGAPase)

-

L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC)

-

Test inhibitors (e.g., Inhibitor 5)

-

Assay Buffer: 25 mM HEPES, pH 7.0[13]

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In each well of the 96-well plate, add the reaction mixture components in the following order:

-

50 µL of the test compound at various concentrations.

-

25 µL of pGAPase solution.

-

25 µL of Gln-AMC substrate solution (e.g., final concentration of 0.4 mM).[13]

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the hQC enzyme solution.

-

Immediately begin monitoring the increase in fluorescence at 37°C using a plate reader. Record measurements every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining inhibitor potency using a fluorometric assay.

X-ray Crystallography for Structural Analysis

This technique is essential for elucidating the three-dimensional structure of QC in complex with an inhibitor, providing direct insight into the specific molecular interactions.[14][15]

Procedure Outline:

-

Protein Expression and Purification: Express recombinant hQC in a suitable system (e.g., E. coli, insect cells) and purify to homogeneity using chromatography techniques.

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered protein crystals.

-

Co-crystallize hQC with the inhibitor by adding the inhibitor to the protein solution before setting up crystallization trials. Alternatively, soak pre-formed hQC crystals in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection:

-

Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Rotate the crystal in the beam and collect the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the phase problem using methods like molecular replacement, using a known QC structure as a search model.[8]

-

Build an atomic model of the QC-inhibitor complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles. The final structure reveals the precise binding mode and interactions of the inhibitor.[18]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between a ligand (e.g., QC) and an analyte (e.g., inhibitor).[19][20]

Principle: One molecule (the ligand) is immobilized on a gold-coated sensor chip. A solution containing the binding partner (the analyte) is flowed over the surface. Binding causes a change in mass at the sensor surface, which alters the refractive index. This change is detected in real-time as a response unit (RU) signal.[21]

Procedure Outline:

-

Sensor Chip Preparation: Immobilize purified recombinant hQC (ligand) onto a sensor chip surface (e.g., CM5 chip) using a standard coupling chemistry like amine coupling.[19]

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the inhibitor (analyte) over the surface for a set period (association phase).

-

Switch back to the running buffer and monitor the signal decrease as the inhibitor dissociates (dissociation phase).

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound inhibitor from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis:

-

Fit the association and dissociation curves from the resulting sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.

-

Caption: General workflow for analyzing inhibitor-enzyme binding kinetics via SPR.

Conclusion

The specificity of Glutaminyl Cyclase inhibitors, including the highly potent Inhibitor 5, is fundamentally rooted in the precise molecular interactions within the enzyme's active site. A combination of direct coordination with the catalytic zinc ion, hydrophobic interactions, and hydrogen bonding governs the high affinity and selectivity of these compounds. Understanding this structural basis is paramount for the rational design of next-generation therapeutics targeting QC-implicated diseases such as Alzheimer's and cancer. The experimental protocols outlined herein provide the essential framework for discovering, characterizing, and optimizing these promising inhibitors.

References

- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 2. vcm.edpsciences.org [vcm.edpsciences.org]

- 3. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal Ion Binding to Human Glutaminyl Cyclase: A Structural Perspective [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

The Role of Glutaminyl Cyclase in Neuroinflammation: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key enzymatic player in this complex process is Glutaminyl Cyclase (QC), a zinc-dependent enzyme responsible for the post-translational modification of N-terminal glutamine and glutamate residues into pyroglutamate (pGlu). This modification has profound implications for protein and peptide function, stability, and aggregation, directly impacting neuroinflammatory and neurodegenerative cascades. This technical guide provides an in-depth exploration of the enzymatic activity of QC in neuroinflammation, focusing on its core mechanisms, key substrates, and the resultant signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to investigate and target this pivotal enzyme.

Introduction to Glutaminyl Cyclase and its Isoforms

Human glutaminyl cyclase (hQC) exists in two isoforms: a secreted form (sQC, also known as QPCT) and a Golgi-resident form (gQC or isoQC, also known as QPCTL).[1][2] Both isoforms catalyze the same intramolecular cyclization reaction but have distinct subcellular localizations and, consequently, different primary substrates in the context of neuroinflammation.[2][3] sQC is primarily involved in the modification of amyloid-beta (Aβ) peptides in the extracellular space, while isoQC is crucial for the maturation of the chemokine CCL2 within the Golgi apparatus.[1] The expression of both QC and isoQC is upregulated in the brains of Alzheimer's disease (AD) patients.[3][4][5]

Enzymatic Activity and Catalytic Mechanism

QC catalyzes the conversion of N-terminal glutaminyl or glutamyl residues of peptides and proteins into pyroglutamic acid (pGlu), releasing ammonia or water, respectively.[6] This cyclization is a critical post-translational modification that can alter the structure, stability, and biological activity of the substrate protein.[7][8]

The catalytic mechanism is zinc-dependent. The Zn2+ ion in the active site polarizes the substrate's γ-amide carbonyl group, facilitating a nucleophilic attack by the α-amino group. Key amino acid residues, such as Glu201 and Asp248 in human QC, act as proton shuttles to complete the cyclization and release of the product.[9]

Key Substrates and their Role in Neuroinflammation

Amyloid-Beta (Aβ) and the Formation of Pyroglutamate-Aβ (pGlu-Aβ)

A primary pathogenic event in Alzheimer's disease is the aggregation of Aβ peptides into neurotoxic plaques. A significant portion of these plaques is composed of N-terminally truncated and modified Aβ, particularly pyroglutamate-Aβ (pGlu-Aβ or pE-Aβ).[8] The formation of pGlu-Aβ is catalyzed by sQC.[1]

The conversion to pGlu-Aβ renders the peptide more resistant to degradation, increases its hydrophobicity, and accelerates its aggregation, acting as a seed for plaque formation.[5][8] The presence of pGlu-Aβ correlates with cognitive decline in AD patients.[3]

Chemokine CCL2 (MCP-1) and Microglial Activation

The chemokine CCL2 (monocyte chemoattractant protein-1) is a potent chemoattractant for monocytes, microglia, and other immune cells.[10] In the central nervous system, CCL2 plays a crucial role in mediating neuroinflammation.[3] The biological activity and stability of CCL2 are significantly enhanced by the N-terminal modification of its glutamine residue to pyroglutamate, a reaction catalyzed by isoQC.[1][3]

This pGlu-CCL2 is more resistant to aminopeptidase degradation, leading to a sustained inflammatory signal.[3] Upregulation of isoQC and CCL2 is observed in the brains of AD patients and animal models, where they are co-induced in plaque-associated reactive astrocytes, contributing to chronic glial cell activation and neuronal cell death.[3]

Quantitative Data on Glutaminyl Cyclase Activity and Inhibition

The following tables summarize key quantitative data related to QC activity, expression, and inhibition, providing a valuable resource for comparative analysis and experimental design.

| Parameter | Value | Species/Context | Reference |

| Km for Gln-Gln | 0.6 mM | Bovine Pituitary QC | [11] |

| Vmax for Gln-Gln | 9.6 nmol/min/mg protein | Bovine Pituitary QC | [11] |

| Km for Gln-pNA | 0.69 mM | Papaya QC | [12] |

| Km for Gln-AMC | 0.33 mM | Papaya QC | [12] |

| Ki of Varoglutamstat (PQ912) | 20 - 65 nM | Human, Rat, Mouse QC | [9][13] |

| IC50 of [19F]PB0822 | 56.3 nM | Human recombinant QC | [14] |

| IC50 of PQ912 | 62.5 nM | Human recombinant QC | [14] |

| IC50 of Inhibitor 11 | 1.3 nM | Human QC | [13] |

| IC50 of Inhibitor 12 | 1.6 nM | Human QC | [13] |

| IC50 of Inhibitor 13 | 2.8 nM | Human QC | [13] |

Table 1: Enzyme Kinetics and Inhibitor Potency of Glutaminyl Cyclase. This table presents Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for various QC substrates, as well as the inhibitory constants (Ki and IC50) for selected QC inhibitors.

| Condition | Observation | Model/System | Reference |

| Alzheimer's Disease Brain | Modest but statistically significant increase in sQC protein and enzyme activity. | Post-mortem human brain tissue | [4][15] |

| Alzheimer's Disease Brain | Significant increase in QC mRNA levels in early stages of pathology. | Post-mortem human hippocampus/entorhinal cortex | [5] |

| Aged APP Transgenic Mice | Upregulation of both isoQC and CCL2 mRNA levels. | Tg2576 mice | [3] |

| 5XFAD Mice | Significantly higher QC activity compared to wild-type mice. | In vivo PET imaging | [14] |

| Focal Cerebral Ischemia | Significant increase in QC-immunoreactive neurons in infarct areas. | Mouse model | [16] |

Table 2: Expression and Activity of Glutaminyl Cyclase in Neuroinflammatory Models. This table summarizes the observed changes in QC expression and activity in various neuroinflammatory and neurodegenerative conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in QC-mediated neuroinflammation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Figure 1: Signaling Pathways of sQC and isoQC in Neuroinflammation. This diagram illustrates the distinct but interconnected roles of sQC and isoQC in driving neurodegenerative processes. sQC contributes to the formation of neurotoxic amyloid plaques, while isoQC promotes chronic neuroinflammation through the maturation of the chemokine CCL2.

Figure 2: Experimental Workflow for QC Inhibitor Screening. This flowchart outlines a typical drug discovery pipeline for identifying and validating novel inhibitors of glutaminyl cyclase, from initial in vitro screening to in vivo efficacy studies.

Experimental Protocols

Continuous Fluorometric Assay for QC Activity

This protocol is adapted from commercially available kits and published methods for the continuous measurement of QC activity.[7][17][18]

Principle: This is a two-step assay. In the first step, a synthetic substrate with an N-terminal glutamine is converted by QC to its pyroglutamate form. In the second step, a developer enzyme is added that specifically cleaves the pGlu residue, releasing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) which can be detected.

Materials:

-

Recombinant human QC (sQC or isoQC)

-

QC substrate (e.g., Gln-AMC)

-

QC developer enzyme (pyroglutamyl aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm or ~490/520 nm depending on the fluorophore)

-

Test compounds (inhibitors)

Procedure:

-

Prepare Reagents:

-

Dilute the QC substrate to the desired working concentration in Assay Buffer.

-

Dilute the recombinant QC enzyme to the desired concentration in Assay Buffer.

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Reaction Setup:

-

To each well of the 96-well plate, add 50 µL of the QC substrate solution.

-

Add 25 µL of the test compound dilution or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate QC Reaction:

-

Add 25 µL of the diluted QC enzyme solution to each well to start the reaction.

-

-

First Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Develop Fluorogenic Signal:

-

Add 50 µL of the QC developer enzyme solution to each well.

-

-

Second Incubation:

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all readings.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Quantification of pGlu-Aβ by ELISA

This protocol provides a general framework for the quantification of pGlu-Aβ in biological samples, such as brain homogenates or cerebrospinal fluid (CSF).[19][20]

Principle: A sandwich ELISA is used with a capture antibody specific for the C-terminus of Aβ (e.g., Aβ42) and a detection antibody highly specific for the pGlu-modified N-terminus of Aβ.

Materials:

-

High-binding 96-well ELISA plate

-

Capture antibody (e.g., anti-Aβ42 monoclonal antibody)

-

Detection antibody (e.g., anti-pGlu-Aβ monoclonal antibody, HRP-conjugated)

-

Recombinant pGlu-Aβ standard

-

Biological samples (e.g., brain homogenates, CSF)

-

Coating Buffer (e.g., phosphate-buffered saline, PBS)

-

Blocking Buffer (e.g., 2% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader (450 nm)

Procedure:

-

Plate Coating:

-

Coat the wells of the ELISA plate with the capture antibody diluted in Coating Buffer.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare serial dilutions of the pGlu-Aβ standard.

-

Add the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection Antibody Incubation:

-

Wash the plate five times.

-

Add the HRP-conjugated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Development:

-

Wash the plate five times.

-

Add TMB substrate to each well and incubate in the dark until a color change is observed.

-

-

Stop Reaction and Read Plate:

-

Add Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the pGlu-Aβ standards.

-

Determine the concentration of pGlu-Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Monocyte Migration (Chemotaxis) Assay

This protocol assesses the functional consequence of CCL2 modification by isoQC by measuring its ability to induce monocyte migration.[21][22]

Principle: A transwell migration assay is used to quantify the chemotactic response of monocytes towards a CCL2 gradient. The effect of QC inhibitors on this process can be evaluated by pre-treating the CCL2-producing cells with the inhibitor.

Materials:

-

Monocytic cell line (e.g., THP-1) or primary monocytes

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plate

-

CCL2-producing cells (e.g., astrocytes)

-

QC inhibitor

-

Chemoattractant (recombinant pGlu-CCL2 or conditioned media from treated cells)

-

Cell culture medium

-

Calcein-AM or other cell viability stain

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare Conditioned Media (if applicable):

-

Culture CCL2-producing cells (e.g., astrocytes) to near confluency.

-

Treat the cells with the QC inhibitor or vehicle control for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

-

Prepare Monocytes:

-

Label the monocytic cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free medium.

-

-

Assay Setup:

-

Add the chemoattractant (recombinant pGlu-CCL2 or conditioned media) to the lower chamber of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add the labeled monocyte suspension to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

-

-

Quantify Migration:

-

Carefully remove the transwell inserts.

-

Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the migrated cells on the bottom of the membrane by either:

-

Reading the fluorescence of the lower chamber using a plate reader.

-

Imaging the bottom of the membrane with a fluorescence microscope and counting the cells.

-

-

-

Data Analysis:

-

Calculate the number or percentage of migrated cells relative to the total number of cells added.

-

Compare the migration induced by conditioned media from inhibitor-treated cells versus vehicle-treated cells.

-

Conclusion and Future Directions

Glutaminyl cyclase plays a dual, detrimental role in the progression of neuroinflammatory diseases like Alzheimer's. By catalyzing the formation of aggregation-prone pGlu-Aβ and the maturation of the pro-inflammatory chemokine CCL2, QC and its isoform isoQC represent highly attractive therapeutic targets. The development of potent and specific inhibitors of these enzymes, such as Varoglutamstat, holds significant promise for a disease-modifying treatment strategy that can simultaneously tackle both amyloid pathology and chronic neuroinflammation. Future research should focus on further elucidating the specific contributions of sQC and isoQC in different neurodegenerative conditions and on the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles for clinical application. This guide provides the foundational knowledge and practical methodologies to support these critical research and development endeavors.

References

- 1. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 5. Disturbed Ca2+ Homeostasis Increases Glutaminyl Cyclase Expression; Connecting Two Early Pathogenic Events in Alzheimer’s Disease In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. Glutaminyl cyclase-mediated toxicity of pyroglutamate-beta amyloid induces striatal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A spectrophotometric assay for glutaminyl-peptide cyclizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 14. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased glutaminyl cyclase activity in brains of Alzheimer's disease individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Focal Cerebral Ischemia Induces Expression of Glutaminyl Cyclase along with Downstream Molecular and Cellular Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Continuous spectrometric assays for glutaminyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurogentec.com [eurogentec.com]

- 19. opendata.uni-halle.de [opendata.uni-halle.de]

- 20. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancement of CCL2 expression and monocyte migration by CCN1 in osteoblasts through inhibiting miR-518a-5p: implication of rheumatoid arthritis therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Glutaminyl Cyclase in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological and pathological functions of glutaminyl cyclase (QC) in the central nervous system (CNS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the enzymatic activity, signaling pathways, and therapeutic potential of targeting this enzyme.

Executive Summary

Glutaminyl cyclase (QC) is a pivotal enzyme in the post-translational modification of proteins, catalyzing the formation of pyroglutamate (pGlu) at the N-terminus of various peptides and proteins. In the central nervous system, this modification is crucial for the maturation and stability of numerous neuropeptides and chemokines, thereby influencing a wide range of physiological processes. However, the dysregulation of QC activity is increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease, through the generation of neurotoxic pyroglutamated amyloid-beta (pGlu-Aβ) species. This guide delves into the fundamental biochemistry of QC and its isoenzyme, isoQC, their substrate specificity, and their differential roles in health and disease. It further presents detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

Introduction to Glutaminyl Cyclase (QC) and its Isoform (isoQC)